Meclonazepam

Description

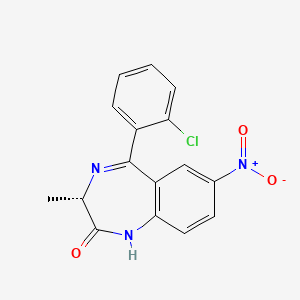

Structure

3D Structure

Properties

IUPAC Name |

(3S)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3/c1-9-16(21)19-14-7-6-10(20(22)23)8-12(14)15(18-9)11-4-2-3-5-13(11)17/h2-9H,1H3,(H,19,21)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUVYJCAFWGNSY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207366 | |

| Record name | Meclonazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58662-84-3 | |

| Record name | Meclonazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58662-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meclonazepam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058662843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meclonazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MECLONAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN43209SMA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Meclonazepam: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclonazepam, scientifically known as (3S)-5-(2-chlorophenyl)-1,3-dihydro-3-methyl-7-nitro-2H-1,4-benzodiazepin-2-one, is a benzodiazepine (B76468) derivative that is structurally similar to clonazepam.[1] First developed by Hoffmann-La Roche in the 1970s, this compound exhibits sedative and anxiolytic properties common to its class, mediated through the modulation of the GABA-A receptor in the central nervous system.[1][2] Beyond its effects on the central nervous system, this compound has also demonstrated anti-parasitic activity against Schistosoma mansoni.[1] Despite its potential therapeutic applications, this compound was never commercialized as a pharmaceutical and has more recently emerged as a designer drug.[1] This technical guide provides a comprehensive overview of the synthesis and analytical characterization of this compound.

Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented in the literature, a plausible synthetic route can be proposed based on the well-established synthesis of its parent compound, clonazepam. The synthesis of clonazepam typically starts from 2-amino-2'-chloro-5-nitrobenzophenone (B24416).[3] The key distinction in the synthesis of this compound is the introduction of a methyl group at the 3-position of the benzodiazepine ring.

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step process beginning with the acylation of 2-amino-2'-chloro-5-nitrobenzophenone, followed by cyclization to form the benzodiazepine core, which is then methylated.

Caption: Proposed synthesis pathway for this compound from 2-amino-2'-chloro-5-nitrobenzophenone.

Experimental Protocol (Proposed)

Step 1: Acylation of 2-Amino-2'-chloro-5-nitrobenzophenone

-

Dissolve 2-amino-2'-chloro-5-nitrobenzophenone in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

-

Cool the solution in an ice bath.

-

Add bromoacetyl bromide dropwise to the cooled solution with constant stirring.

-

Allow the reaction to proceed at room temperature until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-(2-bromoacetamido)-2'-chloro-5-nitrobenzophenone.

Step 2: Cyclization to form Clonazepam

-

Dissolve the product from Step 1 in a suitable solvent such as methanol.

-

Bubble ammonia gas through the solution or add a solution of ammonia in methanol.

-

Stir the reaction mixture at room temperature until the cyclization is complete (monitor by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain clonazepam.

Step 3: Methylation to form this compound

-

Dissolve the clonazepam from Step 2 in a suitable polar aprotic solvent like dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride, to the solution to deprotonate the nitrogen at the 1-position.

-

After deprotonation is complete, add a methylating agent, such as methyl iodide, to the reaction mixture.

-

Stir the reaction at room temperature until methylation is complete (monitor by TLC).

-

Quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield crude this compound.

-

Purify the final product by column chromatography or recrystallization.

Characterization of this compound

The structural elucidation and confirmation of this compound are achieved through various analytical techniques, including mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (3S)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one | [4] |

| CAS Number | 58662-84-3 | [4] |

| Molecular Formula | C₁₆H₁₂ClN₃O₃ | [4] |

| Molar Mass | 329.74 g/mol | [4] |

Mass Spectrometry

Mass spectrometry is a key technique for the identification of this compound and its metabolites. The fragmentation pattern provides a unique fingerprint for the molecule.[5]

Table 1: Mass Spectrometry Data for this compound

| m/z | Interpretation | Reference |

| 330 | [M+H]⁺ (Protonated molecule) | [5] |

| 284 | Loss of the nitro group | [5] |

| 255 | Contraction of the 7-membered ring | [5] |

| 238/239 | Further ring contraction | [5] |

| 214 | Further ring contraction | [5] |

| 204 | Loss of chloride from m/z 238 | [5] |

| 179 | Loss of chloride from m/z 214 | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.5 | 120 - 150 |

| CH-CH₃ | ~3.5 (quartet) | ~40 |

| CH₃ | ~1.5 (doublet) | ~15 |

| C=O (Amide) | - | ~170 |

| C=N (Imine) | - | ~165 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3200-3400 | N-H stretch (amide) |

| 3000-3100 | Aromatic C-H stretch |

| ~1680 | C=O stretch (amide) |

| ~1610 | C=N stretch (imine) |

| 1520 & 1350 | N-O stretch (nitro group) |

| ~750 | C-Cl stretch |

Experimental Protocols for Characterization

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

This method is suitable for the separation and sensitive detection of this compound.[5]

-

Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.

-

Column: Acquity HSS T3 column (150 mm × 2.1 mm, 1.8 μm) or similar.

-

Mobile Phase A: 0.05% formic acid in 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: 0.05% formic acid in acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Gradient: A linear gradient from 5% to 50% B over 7.3 minutes, followed by a gradient to 95% B.

-

Mass Spectrometer: Agilent 6550 quadrupole time-of-flight mass spectrometer with a JetStream interface or equivalent.

-

Ionization Mode: Positive electrospray ionization (ESI+).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis of benzodiazepines.

-

Gas Chromatograph: Agilent GC system or equivalent.

-

Injector: Split/splitless inlet.

-

Column: HP-5MS or similar capillary column.

-

Carrier Gas: Helium.

-

Oven Program: Start at a suitable temperature (e.g., 150°C) and ramp up to a final temperature (e.g., 280°C).

-

Mass Spectrometer: Mass selective detector.

-

Ionization: Electron ionization (EI) at 70 eV.

Visualization of Key Processes

Analytical Workflow for this compound Characterization

Caption: A typical analytical workflow for the characterization of this compound.

Mechanism of Action: GABA-A Receptor Modulation

This compound, like other benzodiazepines, exerts its anxiolytic and sedative effects by acting as a positive allosteric modulator of the GABA-A receptor.[2]

Caption: Signaling pathway illustrating the modulation of the GABA-A receptor by this compound.

References

- 1. Synthesis, biological evaluation, and structure-activity relationship of clonazepam, this compound, and 1,4-benzodiazepine compounds with schistosomicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Identifying Metabolites of this compound by High-Resolution Mass Spectrometry Using Human Liver Microsomes, Hepatocytes, a Mouse Model, and Authentic Urine Samples | Semantic Scholar [semanticscholar.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Meclonazepam's Mechanism of Action on Schistosoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanism by which meclonazepam exerts its schistosomicidal effects. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel anthelmintic drugs. This document synthesizes current research findings, presenting detailed experimental protocols, quantitative data, and visual representations of the key signaling pathways and experimental workflows.

Executive Summary

This compound, a benzodiazepine (B76468) derivative, has long been recognized for its potent schistosomicidal properties, demonstrating efficacy against both juvenile and adult stages of Schistosoma mansoni, a significant advantage over the current standard-of-care drug, praziquantel (B144689).[1] Despite its promise, the clinical development of this compound was halted due to dose-limiting sedative side effects in humans.[2][3] However, recent advances in molecular biology and parasitology have reinvigorated interest in this compound. Crucially, research has revealed that the anthelmintic action of this compound is not mediated by the host's benzodiazepine-sensitive GABA-A receptors, which are responsible for sedation, but through a distinct parasite-specific target.[4][5] This discovery opens a therapeutic window for the rational design of non-sedating this compound analogs with an improved safety profile.

This guide elucidates the core mechanism of this compound, focusing on its interaction with a specific schistosome ion channel and the subsequent physiological and transcriptional consequences for the parasite.

The Molecular Target: A Parasite-Specific TRP Channel

The primary molecular target of this compound in Schistosoma mansoni has been identified as a transient receptor potential (TRP) ion channel belonging to the melastatin subfamily, designated TRPM_MCLZ .[1][6] This finding is a significant breakthrough, as it distinguishes this compound's mechanism from that of praziquantel, which targets a different TRP channel (TRPM_PZQ).[1]

Absence of Host Homologues and Implications for Specificity

A key aspect of TRPM_MCLZ as a drug target is its absence in the human host. Genomic studies of parasitic flatworms, including Schistosoma species, have confirmed the lack of GABA-A receptors, the primary targets of benzodiazepines in vertebrates that mediate sedative and anxiolytic effects.[4][5][7] This inherent difference between host and parasite physiology provides a strong rationale for developing this compound derivatives that selectively target the parasite's TRPM_MCLZ, thereby minimizing or eliminating host side effects.

Binding and Activation of TRPM_MCLZ

This compound acts as a potent agonist of the S. mansoni TRPM_MCLZ channel.[1] It binds to a pocket within the voltage-sensor-like domain of the channel, triggering its activation.[6] This activation leads to a rapid and sustained influx of extracellular calcium ions (Ca2+) into the parasite's cells.[1][5] The sustained elevation of intracellular Ca2+ is the critical event that initiates the cascade of downstream schistosomicidal effects.

Downstream Physiological Effects

The this compound-induced activation of TRPM_MCLZ and the subsequent Ca2+ influx trigger a series of debilitating physiological changes in the parasite, ultimately leading to its death.

Spastic Paralysis

One of the most immediate and dramatic effects of this compound on Schistosoma is the induction of spastic paralysis.[1][8] The sudden and massive influx of Ca2+ into muscle cells causes sustained muscle contraction, leading to the immobilization of the worm.[9][10] This paralysis prevents the parasite from maintaining its position within the host's bloodstream, rendering it susceptible to clearance by the host immune system.

Tegumental Damage

This compound treatment causes severe damage to the parasite's tegument, the outer surface that is essential for nutrient uptake, immune evasion, and osmoregulation.[2][5][7] The Ca2+ overload is believed to contribute to this damage, which manifests as extensive vacuolization beneath the apical membrane.[2] This disruption of the tegumental integrity further compromises the parasite's viability.

Pro-Apoptotic Caspase Activation and Parasite Death

Prolonged exposure to this compound induces a programmed cell death pathway in the parasite. Studies have shown that this compound treatment leads to the activation of pro-apoptotic caspases, biochemical markers of apoptosis, confirming its direct schistosomicidal activity.[5][7][11]

Transcriptional Response to this compound

In vivo exposure of S. mansoni to this compound results in significant changes in the parasite's gene expression profile.[7] Transcriptomic analyses have revealed the differential expression of numerous genes, many of which are unique to parasitic flatworms.[7] Notably, some of the affected transcripts are also modulated by praziquantel, suggesting a partially convergent downstream response to both drugs.[7][11] However, this compound also affects a distinct set of genes, highlighting its unique mechanism of action.[7] Importantly, praziquantel-resistant schistosomes remain susceptible to the lethal effects of this compound, indicating that the two drugs act on different targets and that benzodiazepines could be developed as alternative therapies to overcome praziquantel resistance.[7][11]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the effects of this compound on Schistosoma mansoni and its molecular target.

| Parameter | Value | Species | Comments | Reference(s) |

| TRPM_MCLZ Activation (EC50) | ~1 µM | S. mansoni | (S)-MCLZ enantiomer | [1] |

| Worm Paralysis (IC50) | 2-3 µM | S. mansoni | (S)-MCLZ enantiomer | [1] |

| In Vivo Efficacy (Dose) | 30 mg/kg | S. mansoni | In murine model | [11] |

| Human Sedative Dose | > 1 mg | Human | Single oral dose | [3][12] |

Table 1: Potency and Efficacy of this compound

| Compound | Effect on S. mansoni Paralysis | Potency | Host GABA-A Receptor Binding (Ki) | Reference(s) |

| This compound (MCLZ) | Induces paralysis at ~3 µM | +++ | 2.4 nM | [9] |

| Clonazepam | Induces paralysis at ~10 µM | + | 0.82 nM | [9] |

| Diazepam | No contraction induced | - | High affinity | [10] |

| Flunitrazepam | No contraction induced | - | High affinity | [10] |

Table 2: Comparative Pharmacology of Benzodiazepines on S. mansoni and Host Receptors

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound's mechanism of action on Schistosoma.

Parasite Maintenance and Culture

Schistosoma mansoni (NMRI strain) cercariae are obtained from infected Biomphalaria glabrata snails.[1] For in vivo studies, mice or hamsters are infected with cercariae.[8][11] Adult worms are harvested from infected animals at various time points post-infection (e.g., 4 or 7 weeks) by portal perfusion.[1][11] Harvested worms are washed and maintained in DMEM high-glucose medium supplemented with HEPES, pyruvate, 5% heat-inactivated fetal bovine serum, and penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere.[1]

In Vitro Drug Assays

For in vitro experiments, adult worms are placed in multi-well plates containing culture medium.[8] this compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations.[8] The final DMSO concentration in the medium is typically kept low (e.g., 0.1% v/v) to avoid solvent effects.[8] Worm motility, body length, and tegumental integrity are monitored over time using a stereomicroscope and imaging software such as ImageJ.[8]

Caspase Activation Assay

To assess parasite death via apoptosis, a pro-apoptotic caspase activation assay is performed.[8] Worms treated with this compound or a vehicle control are collected and stored at -80°C.[8] The activity of caspases in worm lysates is then measured using a commercially available fluorometric assay kit that detects the cleavage of a specific caspase substrate.

Calcium Imaging and Electrophysiology

To study the effect of this compound on intracellular calcium levels, HEK293 cells are transiently transfected with a plasmid expressing the S. mansoni TRPM_MCLZ channel.[1] These cells are then loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM).[1] Changes in intracellular Ca2+ concentration upon application of this compound are monitored using fluorescence microscopy or a plate reader.[1] Electrophysiological recordings, such as whole-cell patch-clamp, can also be performed on these cells to directly measure the ion channel activity.[1]

In Vivo Efficacy Studies

Infected mice are treated with this compound, typically administered orally at a specific dose (e.g., 30 mg/kg).[11] A control group receives the vehicle only.[11] At a predetermined time after treatment, the mice are euthanized, and the worm burden is determined by counting the number of worms recovered from the portal venous system.[11] The reduction in worm burden in the treated group compared to the control group is calculated to determine the in vivo efficacy of the compound.

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Caption: this compound signaling pathway in Schistosoma.

Caption: Experimental workflow for assessing this compound efficacy.

Conclusion and Future Directions

The elucidation of TRPM_MCLZ as the specific target of this compound in Schistosoma represents a pivotal advancement in the quest for new schistosomiasis treatments. This knowledge provides a solid foundation for structure-activity relationship (SAR) studies aimed at designing novel benzodiazepine analogs with high affinity for the parasite channel and low affinity for human GABA-A receptors. The development of such non-sedating schistosomicidal compounds could provide a much-needed alternative to praziquantel, particularly in the face of potential drug resistance and for treating juvenile-stage infections. Future research should focus on high-throughput screening of this compound derivatives, detailed structural analysis of the drug-target interaction, and preclinical evaluation of lead compounds in relevant animal models.

References

- 1. The anthelmintic this compound activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-sedating benzodiazepines cause paralysis and tissue damage in the parasitic blood fluke Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]

- 3. Central effects in man of the novel schistosomicidal benzodiazepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non-sedating benzodiazepines cause paralysis and tissue damage in the parasitic blood fluke Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptional phenotype of the anti-parasitic benzodiazepine this compound on the blood fluke Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anthelmintic this compound activates a schistosome transient receptor potential channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transcriptional phenotype of the anti-parasitic benzodiazepine this compound on the blood fluke Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]

- 8. biorxiv.org [biorxiv.org]

- 9. journals.asm.org [journals.asm.org]

- 10. The effects of 3-methylclonazepam on Schistosoma mansoni musculature are not mediated by benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

Meclonazepam and the GABA-A Receptor: An In-depth Technical Guide on Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Meclonazepam, a benzodiazepine (B76468) derivative, is presumed to exert its therapeutic effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This guide provides a detailed technical overview of the binding affinity of benzodiazepines to the GABA-A receptor, using Clonazepam as a primary exemplar due to the absence of specific public data for this compound. It includes a compilation of quantitative binding data for relevant benzodiazepines, detailed experimental protocols for determining binding affinity, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Quantitative Binding Affinity Data

The binding affinity of benzodiazepines to the GABA-A receptor is typically quantified using inhibition constants (Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50). Lower values are indicative of higher binding affinity. The following tables summarize the binding affinities of several key benzodiazepines, including Clonazepam, for various subtypes of the GABA-A receptor. This data is derived from radioligand binding assays and electrophysiological studies.

Table 1: Comparative Binding Affinities (Ki in nM) of Benzodiazepines at Recombinant Human GABA-A Receptor Subtypes

| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 |

| Clonazepam | 1.5 | 1.2 | 1.8 | 1.0 |

| Diazepam | 4.1 | 2.5 | 3.0 | 2.2 |

| Flunitrazepam | 0.8 | 0.7 | 1.0 | 0.6 |

Note: Data is compiled from multiple sources and represents approximate mean values. Actual values may vary depending on experimental conditions.

Table 2: Functional Potency (EC50 in nM) of Benzodiazepines in Potentiating GABA-Evoked Currents

| Compound | GABA-A Receptor Subtype | EC50 (nM) |

| Clonazepam | α1β2γ2 | ~10 |

| Diazepam | α1β2γ2 | ~30 |

Note: EC50 values represent the concentration of the drug that produces 50% of its maximal potentiation of the GABA response.

Experimental Protocols

The determination of benzodiazepine binding affinity to GABA-A receptors is primarily achieved through radioligand binding assays and electrophysiological studies.

Radioligand Binding Assay

This method measures the affinity of a compound by its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the benzodiazepine binding site on the GABA-A receptor.

Materials:

-

Radioligand: [³H]-Flunitrazepam or [³H]-Ro15-1788 (a benzodiazepine antagonist).

-

Receptor Source: Membranes prepared from brain tissue (e.g., rat cerebral cortex) or from cell lines (e.g., HEK293) transiently or stably expressing specific GABA-A receptor subtypes.

-

Test Compound: this compound or other benzodiazepines.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine (e.g., Diazepam or Clonazepam) to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: To separate bound and free radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells expressing GABA-A receptors in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA and other interfering substances. Resuspend the final pellet in the assay buffer.

-

Assay Incubation: In a series of tubes, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. Include tubes for total binding (no competitor) and non-specific binding (with a saturating concentration of a non-labeled benzodiazepine).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium.

-

Termination: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC50 value from this curve, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology (Two-Electrode Voltage Clamp)

This technique measures the functional effect of a compound on the ion channel activity of the GABA-A receptor.

Objective: To determine the EC50 of a test compound for its potentiation of GABA-evoked chloride currents.

Materials:

-

Expression System: Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293).

-

GABA-A Receptor Subunit cRNAs/cDNAs: For injection into oocytes or transfection into cells.

-

Recording Equipment: Two-electrode voltage clamp amplifier, electrodes, and data acquisition system.

-

Perfusion System: To apply GABA and the test compound.

-

Solutions: Recording solution (e.g., Ringer's solution for oocytes), GABA solutions, and test compound solutions.

Procedure:

-

Receptor Expression: Inject Xenopus oocytes with a mixture of cRNAs encoding the desired α, β, and γ subunits of the GABA-A receptor. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

GABA Application: Apply a low concentration of GABA (typically the EC5-EC20) to elicit a baseline chloride current.

-

Test Compound Application: Co-apply the same concentration of GABA with varying concentrations of the test compound (e.g., this compound).

-

Data Acquisition: Record the potentiation of the GABA-evoked current by the test compound.

-

Data Analysis: Plot the percentage potentiation of the GABA response against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum potentiation.

Mandatory Visualizations

GABA-A Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the GABA-A receptor and its modulation by benzodiazepines.

Meclonazepam (Ro 11-3128): A Technical Overview of its Discovery, Dual Pharmacology, and Historical Trajectory

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclonazepam (Ro 11-3128), a benzodiazepine (B76468) derivative synthesized in the 1970s by a team at Hoffmann-La Roche, presents a unique dual pharmacological profile.[1] Initially investigated for its anxiolytic and sedative properties, characteristic of the benzodiazepine class, it was also discovered to possess potent anti-parasitic activity against the trematode Schistosoma mansoni, the causative agent of schistosomiasis.[1][2] Despite promising efficacy in both preclinical and limited human trials for schistosomiasis, the development of this compound as an anti-parasitic agent was halted due to dose-limiting sedative side effects.[2][3][4] This technical guide provides a comprehensive overview of the discovery, history, and detailed pharmacology of this compound, including its distinct mechanisms of action, and summarizes key experimental findings and methodologies.

Discovery and Historical Context

This compound, chemically (3S)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one, emerged from a broad screening of over 400 benzodiazepine derivatives by Hoffmann-La Roche in the 1970s.[2][4] This screening aimed to identify novel therapeutic agents, and Ro 11-3128 was singled out for its significant schistosomicidal properties.[5] Structurally similar to clonazepam, this compound was also found to exhibit the classic benzodiazepine effects of sedation and anxiolysis.[1][6]

A small-scale human trial confirmed its efficacy in curing infections with S. mansoni and S. haematobium.[2][4] However, the therapeutic doses required for its anti-parasitic action induced pronounced sedation and psychomotor impairment in patients, rendering its clinical use for this indication untenable.[4][7][8] Consequently, this compound was never commercially marketed as a medicinal drug.[1] In recent years, it has appeared on the designer drug market, valued for its psychoactive properties.[1]

Pharmacology and Mechanism of Action

This compound exhibits two distinct pharmacological activities mediated by different molecular targets in humans and schistosomes.

Anxiolytic and Sedative Effects: GABA-A Receptor Modulation

Like other benzodiazepines, this compound's effects on the central nervous system are mediated through positive allosteric modulation of the GABA-A receptor.[1] This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter gamma-aminobutyric acid (GABA), allows chloride ions to enter the neuron, resulting in hyperpolarization and reduced neuronal excitability. This compound binds to the benzodiazepine site on the GABA-A receptor, enhancing the effect of GABA and leading to its sedative, anxiolytic, and muscle-relaxant properties.

Signaling Pathway: GABA-A Receptor Modulation by this compound

Caption: this compound enhances GABA-mediated chloride influx at the GABA-A receptor.

Anti-parasitic Effects: Disruption of Calcium Homeostasis in Schistosomes

The antischistosomal action of this compound is independent of the GABA-A receptor, as schistosomes do not possess an ortholog of this receptor.[1] Instead, this compound induces a rapid and sustained influx of calcium ions (Ca2+) into the parasite.[1][5] This leads to spastic muscle paralysis, tegumental damage, and ultimately, the death of the worm.[5][9] Recent research has identified a specific schistosome transient receptor potential (TRP) channel, TRPM_MCLZ, as the molecular target for this compound's anti-parasitic effects.[10]

Caption: General workflow for determining benzodiazepine receptor binding affinity.

A standard experimental protocol for determining the binding affinity of this compound to GABA-A receptors involves a competitive radioligand binding assay.

-

Tissue Preparation: Brain tissue, typically rat cortex or cerebellum, is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate a crude synaptic membrane pellet. The pellet is washed and resuspended to a specific protein concentration. [11]2. Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled benzodiazepine (e.g., [3H]flunitrazepam or [3H]flumazenil) and varying concentrations of unlabeled this compound. [11][12]3. Separation: The incubation is terminated by rapid filtration through glass fiber filters or by centrifugation to separate the membrane-bound radioligand from the free radioligand. [11]4. Quantification: The radioactivity retained on the filters or in the pellet is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine like diazepam. Specific binding is calculated by subtracting non-specific from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Murine Model of Schistosomiasis

-

Infection: Mice (e.g., Swiss Webster strain) are percutaneously infected with a defined number of S. mansoni cercariae. [1]The infection is allowed to mature for several weeks (typically 6-7 weeks for adult worms). [1]2. Drug Administration: this compound is administered to the infected mice, typically orally via gavage, at various doses. [13]3. Assessment of Efficacy:

-

Hepatic Shift Assay: In the acute phase after treatment, paralyzed worms are swept from the mesenteric veins to the liver. The percentage of worms found in the liver is a measure of drug activity. [1] * Worm Burden Reduction: At a later time point post-treatment, mice are euthanized, and the surviving adult worms are perfused from the hepatic portal system and counted. The reduction in worm burden compared to a vehicle-treated control group is calculated. [1]

-

Anxiolytic Activity Assessment: Elevated Plus Maze

-

Apparatus: The elevated plus maze consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor. [7][14]2. Procedure: Mice or rats are treated with this compound or a vehicle control. After a set pre-treatment time, the animal is placed in the center of the maze. [15]3. Data Collection: The animal's behavior is recorded for a fixed period (e.g., 5 minutes). Key parameters measured include the time spent in the open arms versus the closed arms and the number of entries into each arm type. [14]4. Interpretation: Anxiolytic compounds increase the time spent in and the number of entries into the open arms, as the aversive response to the open, elevated spaces is reduced. [15]

Conclusion and Future Perspectives

This compound represents a fascinating case in drug discovery, demonstrating how a single molecule can possess distinct activities against different biological targets in different organisms. While its development as an antischistosomal was curtailed by its sedative side effects, the understanding of its dual mechanism of action provides a valuable foundation for future drug development. The clear distinction between the human GABA-A receptor target and the parasite's TRP channel offers a rational basis for designing novel benzodiazepine analogs with high anti-parasitic potency and low affinity for the human central nervous system, thereby improving the therapeutic index. Further research into the structure-activity relationships of this compound and its derivatives could lead to the development of a new class of much-needed antischistosomal drugs.

References

- 1. journals.asm.org [journals.asm.org]

- 2. The anthelmintic this compound activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Development of non-sedating antischistosomal benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Identifying Metabolites of this compound by High-Resolution Mass Spectrometry Using Human Liver Microsomes, Hepatocytes, a Mouse Model, and Authentic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. Central effects in man of the novel schistosomicidal benzodiazepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Resistance induced by drug abbreviated Schistosoma mansoni infections: treatment with the drug Ro11-3128 leads to enhanced antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. A benzodiazepine derivative and praziquantel: Effects on musculature of Schistosoma mansoni and Schistosoma japonicum | CoLab [colab.ws]

- 12. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transcriptional phenotype of the anti-parasitic benzodiazepine this compound on the blood fluke Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. Anxiolytic effect of clonazepam in female rats: grooming microstructure and elevated plus maze tests - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Meclonazepam: A Dual-Target Approach to Non-Sedating Anthelmintics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Meclonazepam, a 3-methyl derivative of clonazepam, represents a fascinating case study in drug development, possessing both potent anthelmintic properties and the classic sedative effects associated with its 1,4-benzodiazepine (B1214927) class. Originally developed for its schistosomicidal activity, its clinical utility was hampered by dose-limiting sedation.[1][2] This has spurred research into understanding the structure-activity relationships (SAR) governing its dual activities, with the goal of designing analogs that retain therapeutic efficacy against parasites while minimizing adverse effects on the central nervous system. This guide provides a comprehensive overview of the SAR studies of this compound, focusing on its interactions with both the parasitic target and the human GABA-A receptor.

Core Structure-Activity Relationship Insights

The central challenge in this compound analog design is the separation of its two distinct pharmacological profiles. The sedative effects are mediated by positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor in the human central nervous system, the canonical target for benzodiazepines.[3] In contrast, its anthelmintic action against parasites like Schistosoma mansoni is due to the activation of a parasite-specific transient receptor potential (TRP) channel, named TRPMMCLZ, which is not homologous to the human GABA-A receptor.[3][4] This crucial difference in molecular targets provides a clear pharmacological window for developing selective, non-sedating anthelmintics.

Key SAR findings indicate:

-

Amide Moiety is Crucial for Schistosomicidal Activity : The [N(1)H-C(2)(=O)] amide moiety is a critical pharmacophoric unit for the anti-parasitic effect. Substitution on the N(1) position is not tolerated.[1]

-

The C3 Position is Key for Selectivity : The C3 position of the benzodiazepine (B76468) ring is a pivotal site for modification to improve the therapeutic index. Small substitutions at this position, such as a hydroxyl (-OH) or a fluorine (-F) atom, can be tolerated for antischistosomal activity but appear to reduce sedative effects compared to the parent methyl group.[3][5] Larger substitutions at C3 tend to diminish or abolish the antiparasitic action.[5]

-

Stereochemistry Matters : As with many benzodiazepines, stereochemistry plays a role. (S)-meclonazepam is the active enantiomer for the anthelmintic effect.[4][6]

Quantitative Data on this compound and Analogs

The following tables summarize the available quantitative data for this compound and key analogs, comparing their activity at the human GABA-A receptor (related to sedation) and against Schistosoma mansoni (therapeutic effect).

Table 1: GABA-A Receptor Binding Affinity of this compound and Related Compounds

| Compound | Structure | GABA-A Receptor Ki (nM) | Notes |

| This compound | 3-CH3 | 2.4 | Potent binding associated with sedative effects.[7] |

| Clonazepam | 3-H | 0.82 | Higher affinity for GABA-A receptor than this compound.[7] |

| MYM-III-10 | 3-OH | Similar to this compound | Retains high affinity for the host receptor.[5] |

| MYM-V-56 | 3-F | Similar to this compound | Retains high affinity for the host receptor.[5] |

| Nordazepam | 1-H, 3-H | 8.9 | Reference compound.[5] |

| Oxazepam | 1-H, 3-OH | 38 | The 3-hydroxy group reduces binding affinity compared to nordazepam.[5] |

Table 2: Anthelmintic Activity and In Vivo Sedation of this compound and Key Analogs

| Compound | Modification | In Vitro Anthelmintic Activity (vs. S. mansoni) | In Vivo Sedation (Rotarod Assay) |

| This compound | 3-CH3 | IC50 ≈ 1.54 µM (motility); Paralysis at 3 µM.[4][7] | Pronounced sedation.[3] |

| Clonazepam | 3-H | Paralysis at 10 µM (approx. 3x less potent than this compound).[7] | N/A |

| MYM-III-10 | 3-OH | Active; Clears worm burden in vivo.[8] | Significantly less sedating than this compound.[3][8] |

| MYM-V-56 | 3-F | Active; Clears worm burden in vivo.[8] | Significantly less sedating than this compound.[3][8] |

| MYM-II-74 | 3-di-CH3 | Inactive at 30 µM.[5] | N/A |

| MYM-V-19 | 3-CH2CH3 | Attenuated activity.[5] | N/A |

| MYM-II-83 | 3-Ester | Inactive at 30 µM.[5] | N/A |

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and the drug discovery process is essential for understanding the development of non-sedating this compound analogs.

References

- 1. Synthesis, biological evaluation, and structure-activity relationship of clonazepam, this compound, and 1,4-benzodiazepine compounds with schistosomicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound analogues as potential new antihelmintic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of non-sedating antischistosomal benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anthelmintic this compound activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of non-sedating benzodiazepines with in vivo antischistosomal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of 3-methylclonazepam on Schistosoma mansoni musculature are not mediated by benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and Synthesis of Chiral and Achiral Benzodiazepines and Imidazodiazepines as Α–subtype Selective Gabaar Positive Modulators to Treat Schistosomiasis, Epilepsy, Asthma and Some Mental Disorders [minds.wisconsin.edu]

Pharmacological Profile of Meclonazepam as an Anxiolytic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclonazepam, a derivative of clonazepam, is a benzodiazepine (B76468) that has demonstrated sedative and anxiolytic properties.[1][2] Like other compounds in its class, its mechanism of action is attributed to the modulation of the γ-aminobutyric acid type A (GABAA) receptor in the central nervous system.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its anxiolytic effects. It includes available data on its receptor binding, metabolism, and preclinical and clinical evidence of its anxiolytic activity. This document also outlines detailed experimental protocols for key assays used in the evaluation of anxiolytic compounds and presents signaling pathways and experimental workflows using Graphviz visualizations. Due to the limited availability of specific quantitative data for this compound, information from its structural analog, clonazepam, is included for comparative purposes where noted.

Introduction

This compound, chemically known as (3S)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one, is a benzodiazepine derivative.[1] Initially investigated for its anti-parasitic properties, it also exhibits the characteristic sedative and anxiolytic effects of the benzodiazepine class.[1] Although never commercially marketed as a medicinal drug, it has appeared as a designer drug.[1] Its pharmacological activity stems from its interaction with GABAA receptors, the primary inhibitory neurotransmitter receptors in the brain.[1]

Mechanism of Action

This compound exerts its anxiolytic effects by acting as a positive allosteric modulator of the GABAA receptor.[1] The binding of this compound to the benzodiazepine site on the GABAA receptor enhances the effect of GABA, leading to an increased frequency of chloride channel opening.[3] This influx of chloride ions results in hyperpolarization of the neuronal membrane, causing a decrease in neuronal excitability and leading to the observed anxiolytic, sedative, and muscle relaxant effects.[3] The GABAA receptor is a pentameric ligand-gated ion channel composed of different subunits (e.g., α, β, γ). The specific subunit composition determines the pharmacological properties of benzodiazepine binding.[4] The anxiolytic effects are primarily mediated by interactions with α2 and α3 subunits, while sedative effects are associated with the α1 subunit.[4]

Signaling Pathway

Caption: GABAergic Signaling Pathway Modulated by this compound.

Pharmacological Data

Quantitative data for this compound is limited. The following tables summarize the available information and include data for the structurally related compound, clonazepam, for context.

Table 1: GABAA Receptor Binding Affinity

| Compound | Receptor Subtype | Ki (nM) | Species | Reference |

| This compound | GABAA (predicted) | Not specified; predicted to have high affinity | In silico | [2] |

| Clonazepam | α1β3γ2 | 1.1 | Human | [5] |

| α2β3γ2 | 1.0 | Human | [5] | |

| α3β3γ2 | 1.4 | Human | [5] | |

| α5β3γ2 | 0.8 | Human | [5] |

Table 2: Pharmacokinetic Parameters (Clonazepam as a reference)

| Parameter | Value | Species | Route of Administration | Reference |

| Bioavailability | ~90% | Human | Oral | [6] |

| Half-life (t1/2) | 30-40 hours | Human | Oral | [7] |

| Time to Peak Plasma Concentration (Tmax) | 1-4 hours | Human | Oral | [7] |

| Volume of Distribution (Vd) | 3 L/kg | Human | Intravenous | [6] |

| Protein Binding | ~85% | Human | - | [5] |

Note: These parameters are for clonazepam and may not be directly extrapolated to this compound.

Table 3: Preclinical Anxiolytic Activity

| Test | Species | Dose | Effect | Reference |

| Elevated Plus Maze | Rat | 0.25 mg/kg (Clonazepam) | Anxiolytic effect observed | [8] |

| Light-Dark Box | Mouse | Not specified | Anxiolytic-like activity detectable | [9] |

Note: Specific dose-response data for this compound in these models were not found in the initial searches. The data for clonazepam is provided as an example of a typical benzodiazepine response.

Table 4: Clinical Anxiolytic Activity

| Study Design | Comparison | Dosage | Outcome | Reference |

| Double-blind, randomized crossover | This compound vs. Lorazepam vs. Placebo | This compound: 3-6 mg/day | This compound was superior to placebo and lorazepam in reducing anxiety symptoms. | [10] |

Metabolism

This compound is expected to undergo extensive metabolism, similar to other nitrobenzodiazepines like clonazepam.[11] The primary metabolic pathway involves the reduction of the 7-nitro group to form 7-amino-meclonazepam, which is then acetylated to 7-acetamido-meclonazepam.[11] These metabolites are the main forms excreted in urine.[11] While the pharmacological activity of this compound's metabolites has not been extensively studied, the amino and acetamido metabolites of the closely related clonazepam have been reported to have negligible pharmacological activity.[12]

Metabolic Pathway

Caption: Proposed Metabolic Pathway of this compound.

Experimental Protocols

Radioligand Binding Assay for GABAA Receptor Affinity

This protocol is a standard method for determining the binding affinity of a compound to the benzodiazepine site of the GABAA receptor.

-

Membrane Preparation:

-

Whole brains from rodents (e.g., Wistar rats) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the crude synaptic membranes.

-

The pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA.

-

The final pellet is resuspended in buffer and the protein concentration is determined using a standard assay (e.g., Bradford assay).

-

-

Binding Assay:

-

Aliquots of the membrane preparation (containing a specific amount of protein, e.g., 100-200 µg) are incubated in a final volume of assay buffer.

-

The incubation mixture contains a fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [3H]-Flumazenil) and varying concentrations of the test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., 10 µM Diazepam).

-

The reaction is incubated to equilibrium (e.g., 60 minutes at 4°C).

-

-

Separation and Quantification:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed rapidly with cold assay buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Experimental Workflow

Caption: Workflow for Radioligand Binding Assay.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.[13]

-

Apparatus:

-

A plus-shaped maze elevated from the floor (e.g., 50 cm for rats).

-

Two opposite arms are enclosed by high walls (closed arms), and the other two arms are open.

-

The maze is typically made of a non-reflective material and placed in a dimly lit room.

-

-

Procedure:

-

Animals are habituated to the testing room for at least 30-60 minutes before the test.

-

The test compound (this compound) or vehicle is administered at a specified time before the test (e.g., 30 minutes for intraperitoneal injection).

-

Each animal is placed in the center of the maze, facing an open arm.

-

The behavior of the animal is recorded for a set duration (typically 5 minutes) by a video camera mounted above the maze.

-

The maze is cleaned thoroughly between each trial to remove any olfactory cues.

-

-

Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total number of arm entries (as a measure of general activity).

-

-

Data Analysis:

-

An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic effect.

-

Data are typically analyzed using statistical tests such as t-tests or ANOVA to compare the drug-treated group with the vehicle-treated control group.

-

Light-Dark Box Test for Anxiolytic Activity

This test is based on the innate aversion of rodents to brightly lit areas.[9]

-

Apparatus:

-

A rectangular box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment.

-

An opening connects the two compartments, allowing the animal to move freely between them.

-

-

Procedure:

-

Animals are habituated to the testing room.

-

The test compound (this compound) or vehicle is administered prior to the test.

-

Each animal is placed in the center of the light compartment, facing away from the opening to the dark compartment.

-

The animal's behavior is recorded for a set period (e.g., 5-10 minutes).

-

The apparatus is cleaned between trials.

-

-

Parameters Measured:

-

Time spent in the light compartment.

-

Latency to first enter the dark compartment.

-

Number of transitions between the two compartments.

-

-

Data Analysis:

-

An anxiolytic compound is expected to increase the time spent in the light compartment and the number of transitions between compartments.

-

Statistical analysis is performed to compare the results of the drug-treated and control groups.

-

Conclusion

This compound is a benzodiazepine with demonstrated anxiolytic and sedative properties, acting through positive allosteric modulation of the GABAA receptor. While its general pharmacological profile is consistent with other drugs in its class, there is a notable lack of specific quantitative data in the public domain regarding its receptor binding affinities, pharmacokinetic profile, and preclinical dose-response relationships for its anxiolytic effects. The available clinical data suggests efficacy comparable to or greater than lorazepam in treating generalized anxiety disorder. Its metabolism is predicted to be similar to clonazepam, with its major metabolites likely having minimal pharmacological activity. Further research is required to fully characterize the quantitative pharmacological profile of this compound and its metabolites to provide a more complete understanding of its anxiolytic potential and to enable a comprehensive risk-benefit assessment for any potential therapeutic applications. The experimental protocols and workflows provided in this guide offer a framework for conducting such future investigations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ump.edu.pl [ump.edu.pl]

- 8. Anxiolytic effect of clonazepam in female rats: grooming microstructure and elevated plus maze tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identifying Metabolites of this compound by High-Resolution Mass Spectrometry Using Human Liver Microsomes, Hepatocytes, a Mouse Model, and Authentic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Metabolic Fate of Meclonazepam: A Technical Guide to Metabolite Identification in Urine and Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meclonazepam, a benzodiazepine (B76468) derivative, has seen a resurgence in interest within the scientific community, not for its original intended use as an anti-parasitic agent, but as a designer drug of abuse. Understanding its metabolic pathway and developing robust analytical methods to detect its presence in biological fluids are crucial for clinical and forensic toxicology. This technical guide provides an in-depth overview of the identified metabolites of this compound in human urine and plasma, detailed experimental protocols for their detection, and a visual representation of its metabolic journey.

Metabolic Pathway of this compound

This compound undergoes extensive metabolism in the human body, with very little of the parent drug being excreted unchanged in urine.[1][2] The primary metabolic pathway involves a two-step process: nitro-reduction followed by acetylation. This is consistent with the metabolism of other nitro-containing benzodiazepines like clonazepam and flunitrazepam.[1][3][4]

The main metabolites identified in human urine are:

-

Amino-meclonazepam: This metabolite is formed through the reduction of the nitro group on the this compound molecule to an amino group.[1][3][4]

-

Acetamido-meclonazepam: Following the formation of amino-meclonazepam, this metabolite is produced by the acetylation of the newly formed amino group.[1][3][4]

Studies have shown that acetamido-meclonazepam is the most abundant metabolite of this compound found in human urine, making it a key biomarker for detecting intake.[2]

Quantitative Data

As of the latest available research, specific quantitative data on the concentrations of this compound and its metabolites in human urine and plasma from controlled studies are not extensively documented in publicly available literature. The existing studies focus primarily on the identification of the metabolites rather than their precise quantification in biological samples.

However, research on the structurally similar drug, clonazepam, can provide some context. For instance, after a daily 6 mg dose of clonazepam, the average plasma levels of both the parent drug and its primary metabolite, 7-amino-clonazepam, were approximately 50 ng/mL, with a range of 30 to 80 ng/mL.[5] Another study on a single 3 mg oral dose of clonazepam found that the peak urine concentration of 7-aminoclonazepam (B1198261) varied among individuals, with a wide range from 73.0 pg/mL to 183.2 ng/mL.[6] The parent clonazepam was not detected in any of the urine samples.[6] These findings for clonazepam highlight the extensive metabolism and the variability in metabolite concentrations, which is likely to be similar for this compound.

| Analyte | Matrix | Concentration Range (Context from Clonazepam Studies) | Citation |

| 7-aminoclonazepam | Plasma | ~30 - 80 ng/mL (following daily 6 mg dose) | [5] |

| 7-aminoclonazepam | Urine | 73.0 pg/mL - 183.2 ng/mL (following single 3 mg dose) | [6] |

Note: This table provides data for clonazepam and its metabolite to give an indication of expected concentration ranges for nitrobenzodiazepines. Specific quantitative data for this compound is not currently available.

Experimental Protocols

The identification of this compound and its metabolites in urine and plasma is primarily achieved through liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).[1][2] Below are detailed methodologies based on published research.

Sample Preparation: Urine

Due to the presence of metabolites as glucuronide conjugates in urine, an initial hydrolysis step is essential for accurate detection.

-

Enzymatic Hydrolysis:

-

To 1 mL of urine, add an internal standard (e.g., deuterated benzodiazepine analogue).

-

Add 1 mL of acetate (B1210297) buffer (pH 4.5).

-

Add 100 µL of β-glucuronidase.

-

Incubate the mixture at 37°C for 90 minutes.[7]

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with methanol (B129727) followed by deionized water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with deionized water, followed by a methanol/water solution (e.g., 20% methanol).

-

Elute the analytes with an appropriate solvent (e.g., ethyl acetate).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

Sample Preparation: Plasma/Serum

-

Protein Precipitation:

-

To 50 µL of plasma or serum, add 100 µL of a precipitating solution containing an internal standard (e.g., acetonitrile).

-

Vortex the mixture to ensure thorough mixing.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial or plate for analysis.

-

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile) is employed to separate the analytes.

-

Flow Rate: A typical flow rate is around 0.4 mL/min.

-

Injection Volume: A small volume (e.g., 10 µL) of the prepared sample is injected.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.

-

Scan Type: Data is acquired in full scan mode for metabolite identification or in multiple reaction monitoring (MRM) mode for targeted quantification.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight, QTOF) is used to obtain accurate mass measurements for confident identification of metabolites.

-

Conclusion

The primary metabolites of this compound in humans are amino-meclonazepam and acetamido-meclonazepam, formed through a sequential nitro-reduction and acetylation pathway. Acetamido-meclonazepam is the most prominent metabolite in urine, serving as a reliable biomarker for this compound consumption. While robust analytical methods using LC-HRMS have been established for the identification of these metabolites, there is a notable absence of comprehensive quantitative data in human urine and plasma in the current scientific literature. The detailed experimental protocols provided in this guide offer a solid foundation for researchers and scientists in the fields of toxicology and drug development to further investigate the pharmacokinetics and detection of this emerging designer benzodiazepine.

References

- 1. Identifying Metabolites of this compound by High-Resolution Mass Spectrometry Using Human Liver Microsomes, Hepatocytes, a Mouse Model, and Authentic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of main human urinary metabolites of the designer nitrobenzodiazepines clonazolam, this compound, and nifoxipam by nano-liquid chromatography-high-resolution mass spectrometry for drug testing purposes PMID: 27071765 | MCE [medchemexpress.cn]

- 3. Quantitation of benzodiazepines in urine, serum, plasma, and meconium by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and side-effects of clonazepam and its 7-amino-metabolite in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elimination of 7-aminoclonazepam in urine after a single dose of clonazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: In Vitro Effects of Meclonazepam on Parasitic Worm Motility

Executive Summary

Meclonazepam (MCLZ), a 1,4-benzodiazepine, has demonstrated significant anthelmintic properties, particularly against the parasitic blood fluke Schistosoma mansoni. Discovered in the 1970s, its development was halted due to host sedative side effects.[1][2][3] However, recent research has revitalized interest by revealing that its mechanism of action in parasites is distinct from its effect on the human central nervous system.[1][2][4][5][6] Parasitic flatworms lack the GABA-A receptors that mediate sedation in humans.[1][2][5][6] Instead, this compound induces rapid, spastic paralysis and tegumental damage in S. mansoni by acting as a potent agonist on a unique parasite-specific Transient Receptor Potential (TRP) ion channel.[7][8] This guide provides a technical overview of the quantitative in vitro effects of this compound on the motility of S. mansoni, details the experimental protocols for assessing these effects, and illustrates the underlying molecular pathway.

Quantitative Motility Data

The primary in vitro effect of this compound on S. mansoni is a rapid, concentration-dependent inhibition of motility, leading to spastic paralysis.[7] The contractile phenotype is observable at concentrations of 3 µM and higher.[9]

Table 2.1: Concentration-Response Data for (S)-Meclonazepam on Adult S. mansoni Motility

| Compound | Parasite Species | Parameter | Value | Reference |

| (S)-Meclonazepam | Schistosoma mansoni | IC₅₀ (Motility Inhibition) | 1.54 ± 0.09 µM | [7] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a biological process.

Table 2.2: Phenotypic Effects of this compound on Adult S. mansoni at Specific Concentrations

| Concentration | Exposure Time | Observed Effect on Motility | Phenotype | Reference |

| 5 µM | < 1 minute | Contractile Paralysis | Spastic paralysis, worm shortening | [7][9] |

| 10 µM | < 5 minutes | Sustained Paralysis | Induces sustained tissue depolarization | [7] |

| 30 µM | 14 hours | Contractile Paralysis | Used for screening active compounds | [3][4][5][6] |

Experimental Protocols

This section details a representative methodology for quantifying the in vitro effects of this compound on adult S. mansoni motility, based on established anthelmintic screening assays.[10][11][12][13][14]

Parasite Maintenance and Preparation

-

Source: Adult Schistosoma mansoni (e.g., NMRI strain) are recovered from laboratory-infected mice 6-8 weeks post-infection.

-

Recovery: Worms are recovered from the mesenteric veins and liver via portal perfusion.

-

Washing: Recovered worms are washed in a sterile culture medium, such as Basch Medium 169, supplemented with antibiotics (e.g., penicillin/streptomycin) to remove host cells.

-

Acclimatization: Worms are placed in 24-well plates containing fresh, pre-warmed (37°C, 5% CO₂) culture medium and allowed to acclimatize for at least 2 hours before drug exposure.

Drug Preparation

-

Stock Solution: A high-concentration stock solution of (S)-Meclonazepam is prepared in 100% dimethyl sulfoxide (B87167) (DMSO).

-

Serial Dilutions: Serial dilutions are prepared in the culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 30 µM).

-

Final DMSO Concentration: The final concentration of DMSO in all wells, including vehicle controls, should be maintained at a low, non-toxic level (e.g., ≤0.5%).

Motility Assay Workflow

-

Plating: Single adult worms or worm pairs are placed into individual wells of a 24-well plate containing 2 mL of culture medium.

-

Baseline Recording: A baseline motility reading is taken for all worms prior to drug addition using an automated imaging system.

-

Drug Administration: The prepared this compound dilutions (or DMSO vehicle control) are added to the respective wells.

-

Time-Course Imaging: The motility of the worms is recorded at specific time points (e.g., 1 min, 5 min, 15 min, 1 hr, 12 hr, 24 hr) post-exposure.

-

Image Analysis: Recordings are analyzed using specialized software (e.g., wrmXpress pipeline) to quantify worm movement.[5] The output is typically a numerical value representing the degree of movement, which is then normalized to the vehicle control group.

-

Data Analysis: Concentration-response curves are generated by plotting the normalized motility against the logarithm of the drug concentration. The IC₅₀ value is calculated from this curve using non-linear regression analysis.

Mechanism of Action & Signaling Pathway

The anthelmintic effect of this compound is not mediated by the GABAergic system, which is the target for its sedative effects in mammals.[1][2] Instead, MCLZ selectively targets a parasite-specific ion channel.

Target Identification

Research has identified a specific Transient Receptor Potential (TRP) channel of the melastatin subfamily in S. mansoni, named TRPM_MCLZ , as the direct target of this compound.[7][8] This channel is distinct from the TRP channel targeted by the current standard-of-care drug, Praziquantel, suggesting that MCLZ could circumvent potential target-based resistance.[7]

Signaling Pathway

-

Binding: (S)-Meclonazepam binds to a pocket within the voltage-sensor-like domain of the TRPM_MCLZ ion channel located on the surface of the parasite's muscle and nerve cells.[7][8]

-

Channel Activation: This binding event potently activates the channel, causing it to open.

-

Cation Influx: The opening of the TRPM_MCLZ channel leads to a rapid and sustained influx of cations, primarily Ca²⁺, into the cell.[5][6][9]

-

Depolarization: The massive influx of positive ions causes a sustained depolarization of the cell membrane.[7]

-

Muscle Contraction: This depolarization leads to uncontrolled muscle contraction, resulting in the observed spastic paralysis and worm shortening.[7][9]

-

Tegument Damage: The sustained Ca²⁺ overload and cellular stress also lead to secondary effects, including extensive vacuolization and damage to the parasite's outer surface, the tegument.[7][9]

References

- 1. Non-sedating benzodiazepines cause paralysis and tissue damage in the parasitic blood fluke Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-sedating benzodiazepines cause paralysis and tissue damage in the parasitic blood fluke Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Development of non-sedating antischistosomal benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of non-sedating benzodiazepines with in vivo antischistosomal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The anthelmintic this compound activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The anthelmintic this compound activates a schistosome transient receptor potential channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transcriptional phenotype of the anti-parasitic benzodiazepine this compound on the blood fluke Schistosoma mansoni | PLOS Neglected Tropical Diseases [journals.plos.org]

- 10. An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. [PDF] An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species. | Semantic Scholar [semanticscholar.org]

- 13. scispace.com [scispace.com]

- 14. avmajournals.avma.org [avmajournals.avma.org]

In-Depth Technical Guide: Transcriptional Response of Schistosoma mansoni to Meclonazepam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the transcriptional changes induced in the parasitic flatworm Schistosoma mansoni upon exposure to Meclonazepam (MCLZ), a promising benzodiazepine-based anthelmintic. This document details the quantitative gene expression data, experimental methodologies, and the implicated signaling pathways, offering valuable insights for research and development of novel schistosomiasis therapies.

Introduction

Schistosomiasis, a debilitating disease caused by Schistosoma blood flukes, affects millions worldwide. The current mainstay of treatment, Praziquantel (PZQ), faces concerns of emerging resistance, necessitating the exploration of alternative drugs. This compound, a benzodiazepine (B76468) developed in the 1970s, has demonstrated significant antischistosomal activity. Recent research has shed light on its mechanism of action and its impact on the parasite's transcriptome, revealing a distinct mode of action compared to PZQ.[1][2][3] This guide synthesizes these findings to provide a detailed technical overview for the scientific community.

Quantitative Transcriptional Analysis